molecular formula C28H36O15 B13839729 Neohesperidin Dihydrochalcone-d3

Neohesperidin Dihydrochalcone-d3

Cat. No.: B13839729
M. Wt: 615.6 g/mol
InChI Key: ITVGXXMINPYUHD-RKUSAFQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neohesperidin dihydrochalcone-d3 is a derivative of neohesperidin, a flavonoid found in citrus fruits. This compound is known for its intense sweetness, being approximately 1000 times sweeter than sucrose. It is commonly used as a non-nutritive sweetener in various food and pharmaceutical products due to its ability to mask bitter tastes and enhance flavors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neohesperidin dihydrochalcone-d3 is synthesized through the hydrogenation of neohesperidin. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Neohesperidin dihydrochalcone-d3 undergoes various chemical reactions, including:

    Hydrolysis: Breaking down the compound into its constituent parts.

    Glucuronidation: Adding glucuronic acid to the compound.

    Sulfation: Adding sulfate groups to the compound.

    Glutamylation: Adding glutamic acid residues to the compound.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of neohesperidin dihydrochalcone-d3 involves several molecular targets and pathways:

Properties

Molecular Formula

C28H36O15

Molecular Weight

615.6 g/mol

IUPAC Name

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propan-1-one

InChI

InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1/i2D3

InChI Key

ITVGXXMINPYUHD-RKUSAFQTSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O

Origin of Product

United States

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